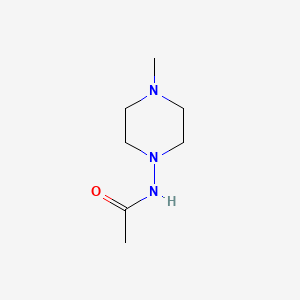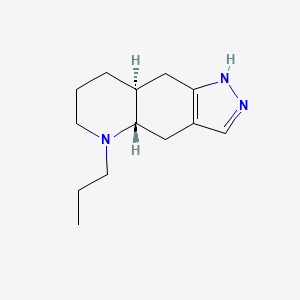
Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, selective reactions to introduce desired modifications, and deprotection steps. For Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy-, the synthesis might involve:
Protection of hydroxyl groups: on the thymidine molecule.
Introduction of azido groups: at the 3’ position through nucleophilic substitution reactions.
Formation of the P-methylthymidylyl linkage: through phosphoramidite chemistry.
Deprotection: to yield the final compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process may include:
Batch synthesis: in reactors.
Purification: using chromatography techniques.
Quality control: through analytical methods like HPLC and NMR spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, nucleoside analogs are used as building blocks for the synthesis of oligonucleotides and as probes for studying nucleic acid interactions.
Biology
In biology, these compounds are used to study DNA replication and repair mechanisms. They can also serve as tools for labeling and tracking nucleic acids in cells.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of therapeutic drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- involves its incorporation into nucleic acids. The azido groups can cause chain termination during DNA or RNA synthesis, inhibiting the replication of viruses or cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Used in the treatment of HIV.
Uniqueness
Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
131293-25-9 |
|---|---|
Molekularformel |
C21H27N10O9P |
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
1-[(2S,4R,5R)-4-azido-5-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N10O9P/c1-10-6-30(20(34)24-18(10)32)16-4-12(26-28-22)14(39-16)8-37-41(3,36)38-9-15-13(27-29-23)5-17(40-15)31-7-11(2)19(33)25-21(31)35/h6-7,12-17H,4-5,8-9H2,1-3H3,(H,24,32,34)(H,25,33,35)/t12-,13+,14+,15-,16+,17-,41? |
InChI-Schlüssel |
SGSGYWXHZVOHIO-VQBKXICFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


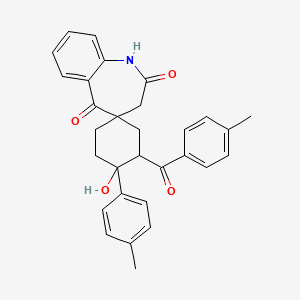


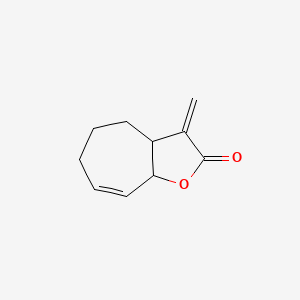
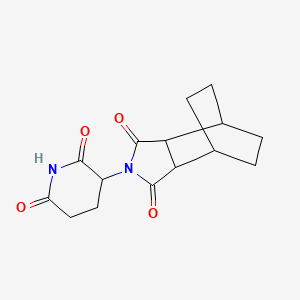


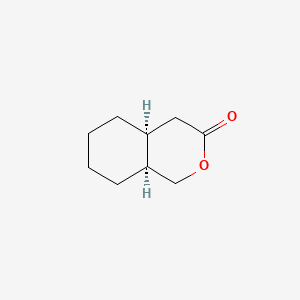
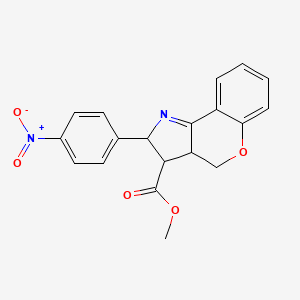
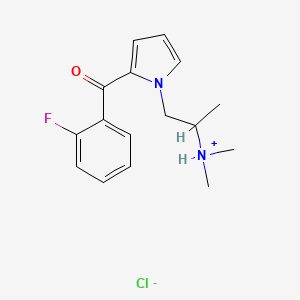
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
